molecular formula C12H13Cl3F3NO2S B3995547 5,5,5-trichloro-N-[3-(trifluoromethyl)phenyl]pentane-1-sulfonamide

5,5,5-trichloro-N-[3-(trifluoromethyl)phenyl]pentane-1-sulfonamide

Cat. No.: B3995547
M. Wt: 398.7 g/mol
InChI Key: OZDGRDHIAOXGKF-UHFFFAOYSA-N
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Description

5,5,5-Trichloro-N-[3-(trifluoromethyl)phenyl]pentane-1-sulfonamide is an organic compound characterized by the presence of both chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-trichloro-N-[3-(trifluoromethyl)phenyl]pentane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)aniline with 5,5,5-trichloropentane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trichloro-N-[3-(trifluoromethyl)phenyl]pentane-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group can be retained or modified.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while oxidation would produce a sulfonic acid derivative.

Scientific Research Applications

5,5,5-Trichloro-N-[3-(trifluoromethyl)phenyl]pentane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,5-trichloro-N-[3-(trifluoromethyl)phenyl]pentane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    5,5,5-Trichloro-N-phenylpentane-1-sulfonamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-[3-(Trifluoromethyl)phenyl]pentane-1-sulfonamide: Lacks the chloro groups, which can affect its reactivity and applications.

    5,5,5-Trichloro-N-[4-(trifluoromethyl)phenyl]pentane-1-sulfonamide: Positional isomer with the trifluoromethyl group at a different position on the phenyl ring.

Uniqueness

The presence of

Properties

IUPAC Name

5,5,5-trichloro-N-[3-(trifluoromethyl)phenyl]pentane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl3F3NO2S/c13-11(14,15)6-1-2-7-22(20,21)19-10-5-3-4-9(8-10)12(16,17)18/h3-5,8,19H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDGRDHIAOXGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)CCCCC(Cl)(Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5,5-trichloro-N-[3-(trifluoromethyl)phenyl]pentane-1-sulfonamide

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